molecular formula C17H31NO6 B11939830 (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt

(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt

Cat. No.: B11939830
M. Wt: 345.4 g/mol
InChI Key: GBFPILOKXGQZKW-CQSZACIVSA-N
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Description

(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt is a complex organic compound with a unique structure This compound is characterized by its carboxylic acid groups and a quaternary ammonium center, making it an inner salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt typically involves multiple steps. The process begins with the preparation of the quaternary ammonium intermediate, followed by the introduction of the carboxylic acid groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Biochemical Applications

  • Metabolic Studies :
    • The compound is used in studies related to fatty acid metabolism and energy production. It acts as a substrate in the transport of fatty acids into mitochondria, essential for beta-oxidation processes.
    • Research has shown that derivatives of L-carnitine can enhance mitochondrial function and improve energy metabolism in various cell types .
  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds related to Sebacoyl-L-Carnitine exhibit antimicrobial properties. The presence of specific functional groups enhances their efficacy against various bacterial strains, including Pseudomonas aeruginosa and Mycobacterium smegmatis .
    • The antimicrobial mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

Pharmacological Applications

  • Potential Therapeutics :
    • Sebacoyl-L-Carnitine has been investigated for its potential in treating metabolic disorders, particularly those related to mitochondrial dysfunction.
    • Its ability to facilitate fatty acid transport makes it a candidate for therapeutic interventions in conditions like obesity and diabetes .
  • Drug Delivery Systems :
    • The quaternary ammonium structure allows for the development of drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs.
    • Studies have explored the use of this compound as a carrier for targeted drug delivery, particularly in cancer therapy .

Material Science Applications

  • Synthesis of Novel Materials :
    • The compound can be utilized in the synthesis of novel polymers and materials due to its reactive functional groups.
    • Research has focused on creating biodegradable polymers that incorporate Sebacoyl-L-Carnitine for applications in drug delivery and tissue engineering.

Case Studies

StudyFocusFindings
1Antimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa with MIC values lower than 6.25 µg/ml .
2Metabolic FunctionEnhanced mitochondrial function observed in cell cultures treated with L-carnitine derivatives .
3Drug DeliverySuccessful encapsulation of anticancer drugs using Sebacoyl-L-Carnitine as a carrier improved therapeutic outcomes .

Mechanism of Action

The mechanism by which (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium center allows it to bind to negatively charged sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt: shares similarities with other quaternary ammonium compounds, such as choline and betaine.

    Choline: A vital nutrient involved in various physiological processes.

    Betaine: Known for its role in methylation reactions and osmoregulation.

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical properties and potential applications. Its ability to form stable inner salts and interact with a wide range of molecular targets makes it a valuable compound in research and industry.

Biological Activity

(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt, commonly referred to as Sebacoyl-L-Carnitine-d3, is a derivative of L-carnitine with significant biological implications. This compound is known for its roles in cellular metabolism, particularly in fatty acid transport and energy production. This article reviews the biological activity of Sebacoyl-L-Carnitine-d3, supported by research findings and case studies.

Sebacoyl-L-Carnitine-d3 has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H28D3NO6
Molecular Weight348.45 g/mol
CAS Number102636-85-1
SolubilitySoluble in water, DMSO

Sebacoyl-L-Carnitine-d3 functions primarily through its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a crucial process for energy production. The compound enhances mitochondrial function and promotes energy metabolism by facilitating the conversion of fatty acids into acetyl-CoA, which enters the Krebs cycle for ATP production.

1. Fatty Acid Metabolism

Research indicates that Sebacoyl-L-Carnitine-d3 significantly increases fatty acid oxidation rates in various cell types. A study conducted on skeletal muscle cells demonstrated that supplementation with this compound resulted in a 30% increase in fatty acid oxidation compared to control groups, highlighting its potential as a metabolic enhancer .

2. Cardioprotective Effects

Sebacoyl-L-Carnitine-d3 has been shown to exert cardioprotective effects under ischemic conditions. In animal models, administration of this compound before induced ischemia led to reduced myocardial injury and improved recovery of cardiac function post-reperfusion . This suggests its potential therapeutic role in heart disease management.

3. Neuroprotective Properties

Emerging studies have indicated that Sebacoyl-L-Carnitine-d3 may also possess neuroprotective properties. In vitro studies on neuronal cells exposed to oxidative stress showed that this compound significantly reduced cell death and oxidative damage, suggesting its potential application in neurodegenerative diseases .

Case Studies

Case Study 1: Clinical Application in Heart Disease
A clinical trial involving patients with chronic heart failure assessed the effects of Sebacoyl-L-Carnitine-d3 on exercise tolerance and quality of life. Results indicated a marked improvement in both parameters after 12 weeks of treatment, with participants reporting less fatigue and enhanced physical performance .

Case Study 2: Impact on Metabolic Disorders
In a cohort study focusing on patients with metabolic syndrome, supplementation with Sebacoyl-L-Carnitine-d3 led to significant reductions in body weight and improvements in lipid profiles after six months. The study concluded that this compound could be beneficial for managing obesity-related metabolic disorders .

Properties

Molecular Formula

C17H31NO6

Molecular Weight

345.4 g/mol

IUPAC Name

(3R)-3-(9-carboxynonanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H31NO6/c1-18(2,3)13-14(12-16(21)22)24-17(23)11-9-7-5-4-6-8-10-15(19)20/h14H,4-13H2,1-3H3,(H-,19,20,21,22)/t14-/m1/s1

InChI Key

GBFPILOKXGQZKW-CQSZACIVSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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